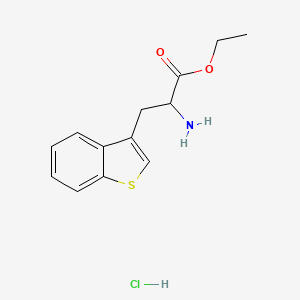
N-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine . The bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Oxidative Ring Closures for Antidiabetic Agents : Research on 1,2,4-triazole derivatives, which are known for their diverse biological activities, has led to the development of synthetic methods for compounds that could potentially act as antidiabetic agents. This includes the synthesis of 3-C-glycosyl-5-substituted-1,2,4-triazoles through oxidative ring closures of N1-alkylidene carboxamidrazones, indicating the versatility of triazole compounds in medicinal chemistry (Szőcs et al., 2015).
Antimicrobial Activities
Design and Synthesis for Enhanced Antimicrobial Properties : A study on the design and synthesis of 1,2,3-triazole derivatives revealed the production of compounds with potent antimicrobial activities. These compounds, featuring the 1,2,3-triazole ring combined with (halo)o-hydroxyphenyl groups, exhibited significant inhibitory effects against M.a. and E.c., providing valuable insights for novel antimicrobial research (Zhao et al., 2012).
Potential Antitumor Agents
Synthesis and Evaluation of Nitrogen Heterocycles : The synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety, including benzimidazole and triazole compounds, has been explored. Evaluation of these compounds for anticancer activity against the MCF-7 cell line highlighted compound 8 as showing potent cytotoxic activity, inducing cell cycle arrest at G1 phase and apoptosis (Bakare, 2021).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if the compound is a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The compound might also be harmful or toxic if ingested, inhaled, or in contact with the skin .
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects. Alternatively, if the compound has interesting chemical properties, future research might explore these properties in more detail .
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-11-8-4-5-9-12(11)17-15(21)14-13(18-20-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVZOJVNJQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




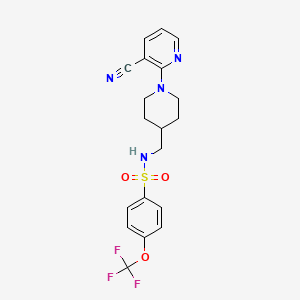
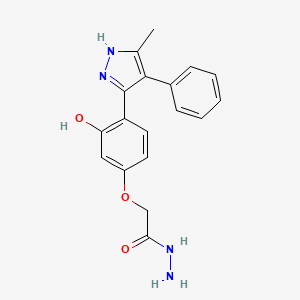
![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)
![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)
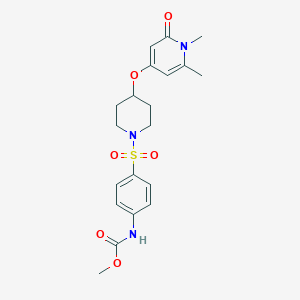
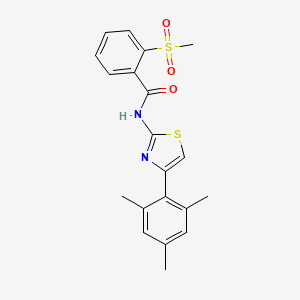
![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
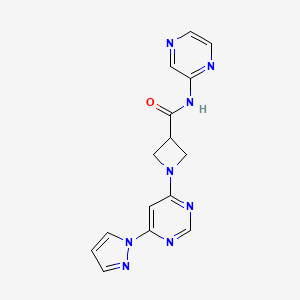
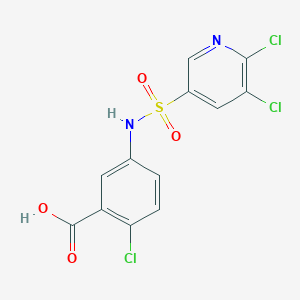
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)
